molecular formula C9H10N2O B031489 1-Ethyl-2-benzimidazolinone CAS No. 10045-45-1

1-Ethyl-2-benzimidazolinone

Cat. No. B031489
CAS RN: 10045-45-1
M. Wt: 162.19 g/mol
InChI Key: CXUCKELNYMZTRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-2-benzimidazolinone is a derivative of the benzimidazole family, a class of compounds known for their versatile chemical and biological activities. The core benzimidazole structure is a fused imidazole ring to a benzene ring, offering a variety of functionalization opportunities.

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. For 1-ethyl-2-benzimidazolinone, a specific synthesis route could involve the condensation of o-phenylenediamine with ethyl 2-bromoacetate, followed by cyclization and ethylation (Xu & Wang, 2008). Another approach might utilize acceptorless dehydrogenative coupling of aromatic diamine with primary alcohols catalyzed by a manganese(I) complex (Das, Mondal, & Srimani, 2018).

Molecular Structure Analysis

Benzimidazole derivatives exhibit a planar molecular structure that allows for effective π-π stacking and hydrogen bonding interactions. This planarity is crucial for the interaction with biological targets and contributes to the stability of the compound in various chemical reactions (Arumugam et al., 2010).

Chemical Reactions and Properties

1-Ethyl-2-benzimidazolinone participates in various chemical reactions, including nucleophilic substitution and condensation reactions, due to the presence of active hydrogen atoms at the nitrogen of the imidazole ring. These reactions can be exploited to introduce various substituents, enhancing the compound's chemical and biological properties (Kornet, Beaven, & Varia, 1985).

Scientific Research Applications

  • Anticonvulsant Activity : 1-ethylamino-2-benzimidazolinone demonstrates significant anticonvulsant properties, protecting mice in maximal electroshock seizure tests (Kornet, Beaven, & Varia, 1985).

  • Antiviral Activity : Certain derivatives, such as 5,6-dichloro-1-[2(2hydroxyethoxy)ethyl]-1H-benzimidazole, exhibit notable antiviral effects against viruses like herpes simplex virus type 2 and poliovirus type 1 (Garuti et al., 1982).

  • H1-Antihistaminic Agents : 2-(4-substituted-1-piperazinyl)benzimidazoles show H1-antihistaminic activity, particularly potent in certain derivatives (Iemura et al., 1986).

  • Potential Adverse Effects : 1-EBIO effectively reduces seizure incidence but has significant adverse effect potential within the therapeutic dose range (Anderson, Slough, & Watson, 2006).

  • Ion Channel Modulation : Benzimidazolones can modulate Cl- secretion by activating CFTR channels, influenced by other factors like apical GCl and basolateral K+ currents (Devor et al., 1996).

  • Therapeutic Potential for Respiratory Diseases : DCEBIO, a potent benzimidazolone, shows promise as a therapeutic agent for cystic fibrosis and chronic obstructive pulmonary disease by stimulating chloride secretion (Singh et al., 2001).

  • Antimicrobial Activity : Synthesized compounds exhibit antimicrobial activity against organisms like Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin et al., 2017).

  • Vasorelaxation Effects : 1EBIO activates endothelial cells, causing smooth muscle hyperpolarization and relaxation in rat mesenteric arteries, suggesting its potential in vascular research (Walker et al., 2001).

  • Cancer Research : Copper(II) complexes with benzimidazole-based Schiff base exhibit significant cytotoxic effects against human lung, breast, and cervical cancer cell lines, indicating potential for cancer therapy (Paul et al., 2015).

Safety And Hazards

1-Ethyl-2-benzimidazolinone is toxic and contains a pharmaceutically active ingredient. It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

3-ethyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-11-8-6-4-3-5-7(8)10-9(11)12/h3-6H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUCKELNYMZTRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70143296
Record name 1-Ethyl-2-benzimidazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-benzimidazolinone

CAS RN

10045-45-1
Record name 1-EBIO
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10045-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-2-benzimidazolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-2-benzimidazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethylbenzimidazolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.122
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-ETHYL-2-BENZIMIDAZOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M82W79SS4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

When an equivalent amount of 3-ethyl-2-benzimidazolinone is substituted for 1-ethoxycarbonyl-2H-indazolin-3-one and 2-bromochloroethane is substituted for 1,2-dibromoethane in the procedure of Example 19 using tetrahydrofuran as solvent, 2-(3-ethyl-2,3-dihydro-2-oxo-1H-benzimidazol1-yl)ethyl chloride is isolated after column chromatography (3-ethyl-2-benzimidazolinone, Aldrich, 6%, A).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-ethoxycarbonyl-2H-indazolin-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of crude N-ethyl-benzene-1,2-diamine (8.4 g, 62 mmol) in anhydrous tetrahydrofuran (200 mL) was added 1,1′-carbonyldiimidazole (10 g, 62 mmol). The mixture was stirred at room temperature under nitrogen for 12 hours and ethyl acetate (250 mL) followed by a cold 3N aqueous solution of hydrochloric acid (200 mL) were added. The organic layer was separated, dried over sodium sulfate and concentrated in vacuo to afford 1-ethyl-1,3-dihydro-benzimidazol-2-one as a white solid (8.5 g, 69% for three steps). MS (ES) m/z 163.2.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of ethylamine in methanol (2.0 M, 150 mL, 300 mmol) was added 1-fluoro-2-nitrobenzene (8 mL, 75.7 mmol). The reaction mixture was placed in a sealed vessel and heated to 55° C. for 15 hours. The solvent was removed in vacuo and residue taken up in ethyl acetate (200 mL), washed with a saturated aqueous sodium bicarbonate solution (80 mL), and dried over anhydrous sodium sulfate (50 g). After removal of solvent, the residue was dissolved in anhydrous THF (150 mL) and to the solution added sodium borohydride (5.8 g, 153 mmol) and 5% palladium on carbon (150 mg). Methanol (25 mL) was then added at room temperature under nitrogen in a dropwise manner. After addition, the reaction mixture was stirred at room temperature for about 30 minutes until the reaction was complete and filtered through a pad of celite. The filtrate was taken up in ethyl acetate (200 mL), washed with a saturated aqueous ammonium chloride solution (80 mL), dried (Na2SO4), and concentrated. The residue was dissolved in anhydrous THF (200 mL) and to the solution was added 1,1′-carbonyldiimidazole (10 g, 62 mmol). The mixture was stirred at room temperature under nitrogen for 12 hours and ethyl acetate (250 mL) and a cold 3N aqueous HCl solution (200 mL) added. The organic layer was separated, dried (Na2SO4), and concentrated to afford 1-ethyl-1,3-dihydro-benzimidazol-2-one as a white solid (8.5g, 69% for three steps). MS (ES) m/z 163.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Quantity
150 mg
Type
catalyst
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-2-benzimidazolinone
Reactant of Route 2
Reactant of Route 2
1-Ethyl-2-benzimidazolinone
Reactant of Route 3
Reactant of Route 3
1-Ethyl-2-benzimidazolinone
Reactant of Route 4
Reactant of Route 4
1-Ethyl-2-benzimidazolinone
Reactant of Route 5
Reactant of Route 5
1-Ethyl-2-benzimidazolinone
Reactant of Route 6
Reactant of Route 6
1-Ethyl-2-benzimidazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.